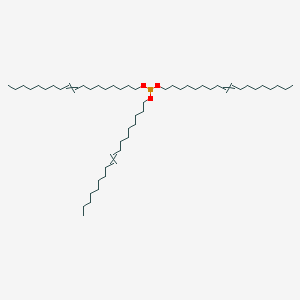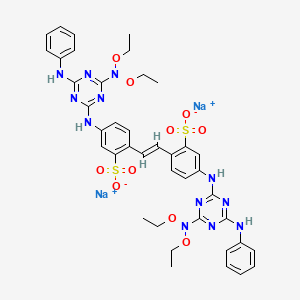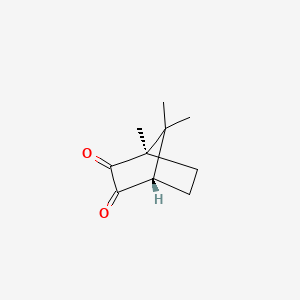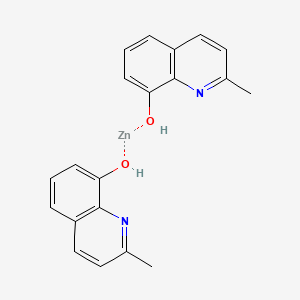
Chromous acetate monohydrate
Übersicht
Beschreibung
Chromous acetate monohydrate, also known as chromium(II) acetate hydrate, is a coordination compound with the formula ( \text{Cr}_2(\text{CH}_3\text{CO}_2)_4(\text{H}_2\text{O})_2 ). This red-colored compound features a quadruple bond between the two chromium atoms. It is known for its sensitivity to air and the dramatic color changes that accompany its oxidation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of chromous acetate monohydrate typically begins with the reduction of an aqueous solution of a chromium(III) compound using zinc. The resulting blue solution is treated with sodium acetate, which results in the rapid precipitation of chromous acetate as a bright red powder . The reactions involved are as follows: [ 2 \text{Cr}^{3+} + \text{Zn} \rightarrow 2 \text{Cr}^{2+} + \text{Zn}^{2+} ] [ 2 \text{Cr}^{2+} + 4 \text{OAc}^- + 2 \text{H}_2\text{O} \rightarrow \text{Cr}_2(\text{OAc})_4(\text{H}_2\text{O})_2 ]
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure the purity and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Chromous acetate monohydrate undergoes various types of chemical reactions, including:
Oxidation: It is sensitive to air and can be easily oxidized to chromium(III) compounds.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: It can participate in ligand exchange reactions.
Common Reagents and Conditions:
Oxidation: Exposure to air or oxygen.
Reduction: Zinc or other reducing agents.
Substitution: Various ligands such as water, acetates, or other coordinating molecules.
Major Products Formed:
Oxidation: Chromium(III) acetate or other chromium(III) compounds.
Reduction: Reduced organic compounds.
Substitution: Complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chromous acetate monohydrate has several scientific research applications, including:
Medicine: Investigated for its potential therapeutic properties and interactions with biological systems.
Industry: Used in the preparation of specialized materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of chromous acetate monohydrate involves its ability to engage in quadruple bonding. The quadruple bond between the two chromium atoms arises from the overlap of four d-orbitals on each metal with the same orbitals on the other metal. This bonding includes a sigma bonding component, two pi bonding components, and a delta bond . These interactions allow chromous acetate to participate in various chemical reactions, including reduction and ligand exchange.
Vergleich Mit ähnlichen Verbindungen
Chromous acetate monohydrate can be compared with other similar compounds, such as:
- Rhodium(II) acetate hydrate
- Copper(II) acetate hydrate
- Molybdenum(II) acetate
Uniqueness: this compound is unique due to its quadruple bond and its sensitivity to air, which makes it a valuable compound for studying metal-metal bonding and coordination chemistry .
Eigenschaften
IUPAC Name |
chromium(2+);diacetate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Cr.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGMCLNOCJDESP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].O.[Cr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8CrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101343317 | |
| Record name | Acetic acid, chromium(2+) salt, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101343317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14976-80-8 | |
| Record name | Chromous acetate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014976808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, chromium(2+) salt, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101343317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHROMOUS ACETATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3FYF8441T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













